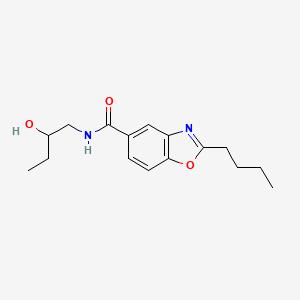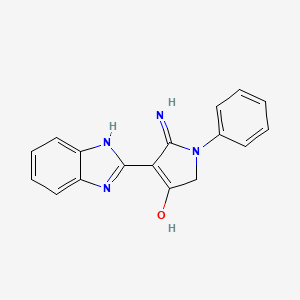
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide, also known as BBIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBIC is a fluorescent molecule that has been widely used as a probe for studying various biological processes.
Aplicaciones Científicas De Investigación
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been widely used as a fluorescent probe for studying various biological processes. It has been used to study the dynamics of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has also been used to study the kinetics of enzyme reactions and the localization of specific proteins in cells.
Mecanismo De Acción
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide works by binding to specific molecules in cells and emitting fluorescence when excited by light. The fluorescence emitted by 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can be used to track the movement of molecules in cells and to monitor changes in their concentration over time. The mechanism of action of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is well understood, and its use as a fluorescent probe has been validated in numerous studies.
Biochemical and Physiological Effects
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been shown to have minimal biochemical and physiological effects on cells. It is non-toxic and does not interfere with the normal functioning of cells. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is also stable under physiological conditions, making it an ideal probe for studying biological processes in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide as a fluorescent probe is its high sensitivity and specificity. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can detect changes in the concentration of specific molecules in cells with high accuracy, making it a valuable tool for studying complex biological processes. However, one limitation of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is its relatively low photostability, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for research on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. One area of interest is the development of new fluorescent probes based on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide that have improved photostability and other properties. Another area of interest is the use of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide in the study of specific disease processes, such as cancer and neurodegenerative diseases. Overall, 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a valuable tool for studying biological processes, and its potential applications in scientific research are vast.
Métodos De Síntesis
The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzoic acid with butylamine, followed by the reaction of the resulting product with 2-bromo-1-butanol. The final step involves the reaction of the product with 2-hydroxyethylamine to obtain 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Propiedades
IUPAC Name |
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-5-6-15-18-13-9-11(7-8-14(13)21-15)16(20)17-10-12(19)4-2/h7-9,12,19H,3-6,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTZINOGMFEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-4-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B5962468.png)
![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5962469.png)
![N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5962475.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5962484.png)
![9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B5962498.png)
![2-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5962512.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5962523.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5962525.png)

![{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol](/img/structure/B5962547.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-phenoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B5962566.png)